molecular formula C17H23ClN2O3 B4695354 3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B4695354
M. Wt: 338.8 g/mol
InChI Key: BOEYBADBIHQOCB-UHFFFAOYSA-N
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Description

3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated aromatic ring, a butyl chain, and an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione typically involves multiple steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-(4-chloro-3,5-dimethylphenoxy)butyl bromide: This step involves the reaction of 4-chloro-3,5-dimethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

    Cyclization to form the imidazolidinedione core: The final step involves the reaction of 4-(4-chloro-3,5-dimethylphenoxy)butyl bromide with urea under basic conditions to form the imidazolidinedione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazolidinedione core can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the imidazolidinedione ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized imidazolidinedione derivatives.

    Reduction: Formation of reduced imidazolidinedione derivatives.

    Hydrolysis: Breakdown products including 4-chloro-3,5-dimethylphenol and urea derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The chlorinated aromatic ring and the imidazolidinedione core are likely to play key roles in its binding to target proteins or enzymes. This interaction can lead to modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A simpler compound with similar aromatic structure but lacking the imidazolidinedione core.

    4-(4-chloro-3,5-dimethylphenoxy)butyl bromide: An intermediate in the synthesis of the target compound, sharing the butyl chain and aromatic ring.

Uniqueness

3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione is unique due to the presence of both the chlorinated aromatic ring and the imidazolidinedione core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-11-9-13(10-12(2)14(11)18)23-8-6-5-7-20-15(21)17(3,4)19-16(20)22/h9-10H,5-8H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEYBADBIHQOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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